

Clinical Efficacy Profile of Avutometinib + Defactinib

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Compound Focus: Avutometinib

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Cancer Type	Trial Name / Phase	Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Key Patient Population
Low-Grade Serous Ovarian Cancer (LGSOC)	FRAME / Phase 1 [1]	42.3% (11/26 patients)	20.1 months (95% CI: 11.2 - 43.9 months)	Patients with recurrent disease
KRAS-mutated LGSOC	RAMP 201 / Phase 2 [2]	Approved under accelerated approval based on tumor response rate and duration of response [2]	Data not specified in results	Patients with prior systemic therapy

Detailed Experimental Protocols and Data

For researchers, the methodology and detailed results from key studies are critical for evaluating the drug's profile.

FRAME Trial (NCT03875820) Design and Methodology

The FRAME trial was a first-in-human, phase 1 study designed to evaluate the combination of **avutometinib** and defactinib in patients with solid tumors [1].

- **Primary Objective:** To determine the recommended phase 2 dose (RP2D) and schedule.
- **Dosing Schedule:** After dose escalation, the RP2D was established as:
 - **Avutometinib:** 3.2 mg orally, once daily, twice a week (on a schedule of Monday/Thursday or Tuesday/Friday).
 - **Defactinib:** 200 mg orally, twice daily, seven days a week.
 - Both drugs were administered on a **3 weeks on, 1 week off** cycle [1].
- **Patient Population:** 90 patients who received at least one dose were evaluable for safety. The cohort included patients with LGSOC, KRAS-mutated NSCLC, KRAS-mutated colorectal cancer, pancreatic cancer, and other solid tumors with RAS/RAF mutations. The median number of prior lines of treatment was 3 [1].
- **Key Efficacy Assessment:** Responses were evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST).

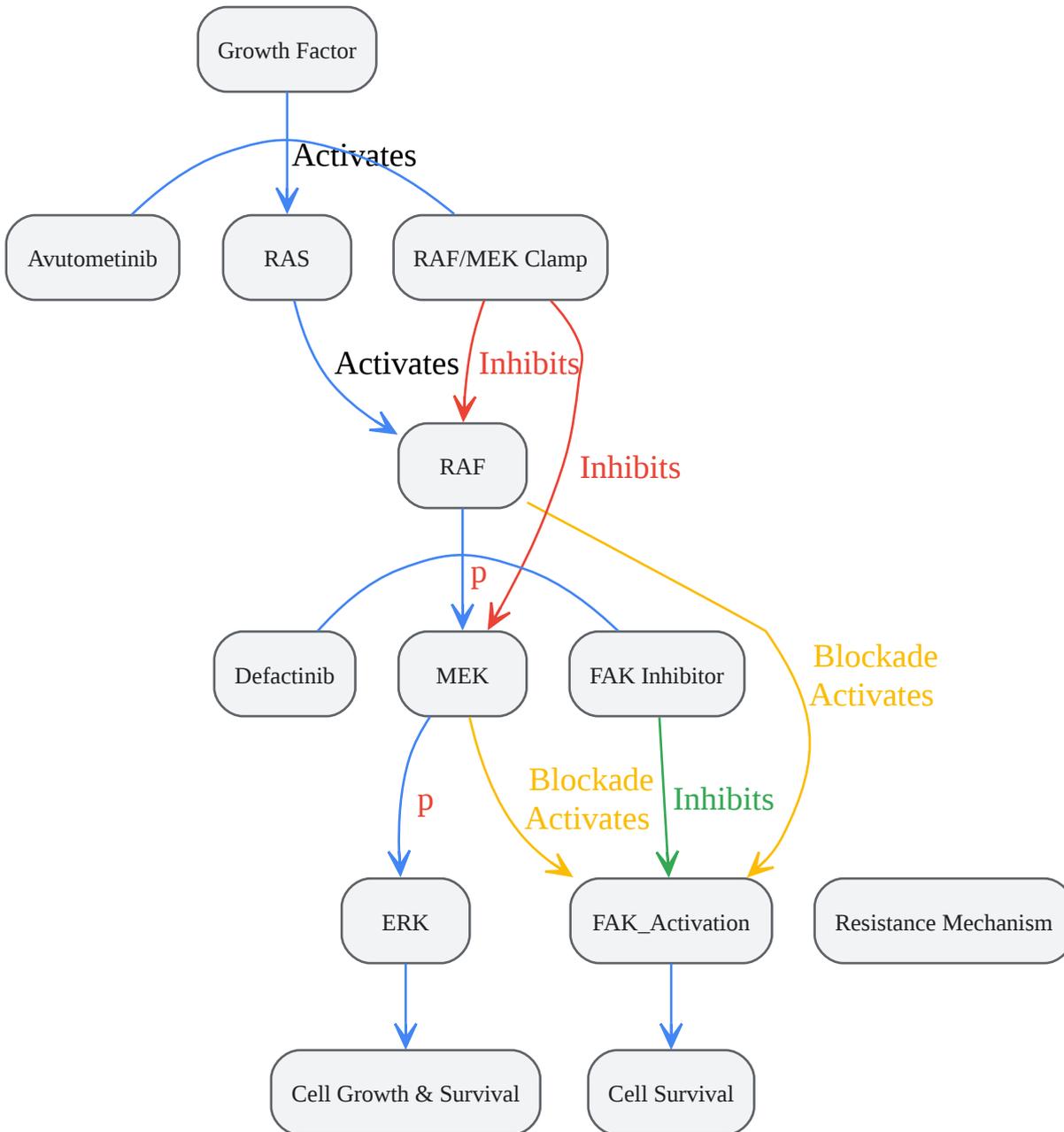
Mechanism of Action and Signaling Pathway

The combination therapy targets two key pathways to overcome tumor resistance.

- **Avutometinib** acts as a **RAF/MEK clamp**. It not only inhibits MEK kinase activity but also blocks the compensatory reactivation of MEK by upstream RAF (ARAF, BRAF, CRAF). This provides a more complete blockade of the MAPK pathway than MEK-only inhibitors [2] [1].
- **Defactinib** is a **FAK (Focal Adhesion Kinase) inhibitor**. Blocking the RAF/MEK nodes can activate FAK, a key mediator of drug resistance. Defactinib blocks this adaptive resistance mechanism [2] [1].
- The combination is designed to provide a synergistic, dual attack on the signaling that drives the growth and survival of RAS/MAPK pathway-dependent tumors [3].

The diagram below illustrates how this combination targets the RAS/MAPK pathway and counteracts resistance.

Mechanism of Avutometinib and Defactinib



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Safety and Tolerability Data

Understanding the toxicity profile is essential for evaluating a drug's overall benefit-risk profile.

- **Most Common Adverse Events (AEs):** In the FRAME trial, the most frequent AEs were rash (90%), creatine phosphokinase (CPK) elevation (56%), aspartate aminotransferase (AST) elevation (43%),

hyperbilirubinemia (38%), and diarrhea (38%) [1].

- **Severe Toxicity:** The percentage of these AEs that were Grade 3-4 was relatively low: rash (8%), CPK elevation (9%), AST elevation (1%), hyperbilirubinemia (2%), and diarrhea (1%) [1].
- **Dose-Limiting Toxicities (DLTs):** The study highlights the importance of the intermittent dosing schedule for managing toxicity. Higher, continuous dosing schedules were not as well-tolerated [1].

Perspective on Cost-Effectiveness Analysis

While a direct cost-effectiveness analysis is not yet available, the following points are critical for building that assessment:

- **Recent Approval: Avutometinib** in combination with defactinib (marketed as AVMAPKI FAKZYNJA CO-PACK) received **U.S. FDA approval on May 8, 2025** [4]. Formal cost-effectiveness studies typically lag behind regulatory approvals.
- **Clinical Value Drivers:** For a cost-effectiveness model, the key clinical inputs would be the **high response rate (42.3%) and notably long median PFS (20.1 months)** in LGSOC, a cancer that is notoriously resistant to chemotherapy [1]. These outcomes represent significant potential clinical value.
- **Market Context:** The drug is seeing **broad payer coverage** in the U.S., and its launch generated \$11.2 million in net product revenue in its first full quarter, indicating market acceptance [2]. It is also recommended in the **NCCN Clinical Practice Guidelines** [4].

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